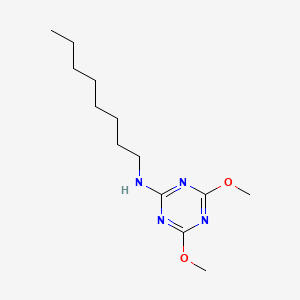
5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine
Übersicht
Beschreibung
5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine, also known as MNBD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNBD is a benzoxadiazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and tumorigenesis. 5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine has been found to inhibit the activation of NF-κB in various cell types, including microglia, macrophages, and cancer cells.
Biochemical and Physiological Effects:
5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine has been found to have various biochemical and physiological effects, including the reduction of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokines. 5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine has several advantages for laboratory experiments, including its stability and solubility in various solvents. 5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine is also relatively easy to synthesize, making it accessible for researchers. However, 5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine has limitations in terms of its toxicity and potential side effects, which need to be carefully considered in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine, including further exploration of its mechanism of action and its potential applications in other fields, such as cardiovascular diseases and autoimmune disorders. Additionally, the development of 5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine derivatives with improved pharmacological properties could lead to the discovery of more potent and selective compounds for therapeutic use.
Wissenschaftliche Forschungsanwendungen
5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine has been studied for its potential applications in various fields, including neuroprotection, anti-inflammatory, and anti-tumor activities. In a study conducted on rat models, 5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine was found to have neuroprotective effects against cerebral ischemia-reperfusion injury. 5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine has also been found to have anti-inflammatory effects in a study conducted on mouse models of acute lung injury. Additionally, 5-methoxy-7-nitro-3-(3-nitrophenyl)-4H-1,2,4-benzoxadiazine has been studied for its anti-tumor activity, with promising results in inhibiting the growth of human hepatocellular carcinoma cells.
Eigenschaften
IUPAC Name |
5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c1-23-11-6-10(18(21)22)7-12-13(11)15-14(16-24-12)8-3-2-4-9(5-8)17(19)20/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGDQYDXIYBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(NO2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B3829705.png)
![2-hydroxy-5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3829709.png)
![4-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829716.png)
![2-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}benzoic acid](/img/structure/B3829725.png)




![2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B3829760.png)


![1-[(dimethyl-lambda~4~-sulfanylidene)amino]-2-methoxy-4-nitrobenzene](/img/structure/B3829787.png)
